- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of SelectivityJournal of the American Chemical Society, 2015, 137(26), 8633-8643,
Cas no 942069-65-0 (2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
- 2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid pinacol ester
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid,pinacol ester
- 942069-65-0
- DB-010568
- AKOS016001411
- DS-14933
- MFCD11856039
- (3-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
- DSRHHGXMHRASQY-UHFFFAOYSA-N
- Z1723631472
- DTXSID30675169
- EN300-3256242
- CS-0174419
- O10079
- 3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester
-
- MDL: MFCD11856039
- Inchi: 1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3
- InChI Key: DSRHHGXMHRASQY-UHFFFAOYSA-N
- SMILES: FC(C1C=C(B2OC(C)(C)C(C)(C)O2)C=C(Cl)C=1)(F)F
Computed Properties
- Exact Mass: 306.08100
- Monoisotopic Mass: 306.0805721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 3.65800
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3256242-0.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 0.5g |
$19.0 | 2025-03-18 | |
abcr | AB264323-1 g |
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester, 97%; . |
942069-65-0 | 97% | 1g |
€143.80 | 2023-04-27 | |
eNovation Chemicals LLC | D955326-25g |
3-CHLORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER |
942069-65-0 | 97% | 25g |
$220 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0685-1G |
2-(3-chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
¥ 422.00 | 2023-04-12 | |
Enamine | EN300-3256242-2.5g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 2.5g |
$35.0 | 2025-03-18 | |
Apollo Scientific | PC48619-1g |
2-[3-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 98% | 1g |
£17.00 | 2025-03-22 | |
TRC | C432763-500mg |
3-Chloro-5-(trifluoromethyl)phenylboronic acid, pinacol ester |
942069-65-0 | 500mg |
$121.00 | 2023-05-18 | ||
Enamine | EN300-3256242-1.0g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95.0% | 1.0g |
$19.0 | 2025-03-18 | |
eNovation Chemicals LLC | Y1216386-25g |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 25g |
$600 | 2024-06-03 | |
Enamine | EN300-3256242-1g |
2-[3-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942069-65-0 | 95% | 1g |
$85.0 | 2023-09-04 |
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Production Method 2
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
Production Method 3
- Product class 2: chloroarenesScience of Synthesis, 2007, 31, 79-120,
Production Method 4
1.2 1 h, 80 °C; 16 h, rt
- Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium ReagentsJournal of Organic Chemistry, 2022, 87(1), 751-759,
Production Method 5
1.2 1 h, 80 °C
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage FunctionalizationJournal of Organic Chemistry, 2015, 80(16), 8341-8353,
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0)
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 942069-65-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of both chloro and trifluoromethyl substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.
The tetramethyl-substituted dioxaborolane core of this compound enhances its stability and reactivity under various conditions, making it an ideal candidate for applications in drug discovery and development. Boronate esters are particularly interesting because they can participate in reversible reactions, allowing for precise control over synthetic pathways. This property is crucial in medicinal chemistry, where the ability to modulate molecular structure without permanent alterations is highly desirable.
In recent years, there has been a surge in research focused on the development of novel boron-containing compounds for therapeutic applications. The 3-chloro-5-(trifluoromethyl)phenyl moiety in this compound imparts both lipophilicity and electronic tunability, which are key factors in designing molecules with improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a precursor in the synthesis of biologically active compounds. For instance, recent studies have demonstrated its utility in generating novel heterocyclic scaffolds that exhibit potent activity against various diseases. The Suzuki-Miyaura coupling reaction facilitated by this compound has been employed to construct complex aromatic systems that mimic natural products and pharmacophores.
The pharmaceutical industry has increasingly leveraged boronate esters due to their ability to form stable complexes with biological molecules. This interaction can lead to the development of drugs with enhanced efficacy and reduced side effects. The tetramethyl-dioxaborolane structure provides a robust framework that can be further functionalized to target specific biological pathways. Researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism and inflammatory responses.
Advances in computational chemistry have also played a pivotal role in optimizing the use of 2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Molecular modeling studies have revealed insights into its reactivity and interactions with other molecular entities. These insights have guided the design of more efficient synthetic routes and improved understanding of its mechanism of action. Such computational approaches are essential for translating laboratory findings into clinical applications.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of both chloro and trifluoromethyl substituents requires careful control over reaction conditions to ensure high yields and purity. Recent innovations in catalysis have enabled more efficient production processes for these complex molecules.
In conclusion,2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 942069-65-0) represents a significant advancement in the field of organoboron chemistry. Its unique structural features make it an invaluable tool for pharmaceutical research and development. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in the discovery and synthesis of novel therapeutic agents.
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